molecular formula C6H5BCl2O2 B056464 2,3-Dichlorophenylboronic acid CAS No. 151169-74-3

2,3-Dichlorophenylboronic acid

Cat. No. B056464
M. Wt: 190.82 g/mol
InChI Key: TYIKXPOMOYDGCS-UHFFFAOYSA-N
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Patent
US06599905B2

Procedure details

A solution of 1-bromo-2,3-dichlorobenzene (20 g, 0.088 mole, Aldrich) in dry tetrahydrofuran (44.24 ml) was added dropwise to a solution of n-butyllithium (1.6M in hexane, 66.36 ml, 0.11 mole) in anhydrous tetrahydrofuran (16 ml), maintaining the temperature below −65° C. The resulting pale yellow suspension was stirred at −78° C. for 75 min. Trimethylborate (13.28 ml, 12.16 g, 0.12 mole) was added dropwise maintaining the temperature below −55° C. The resulting pale yellow solution was warmed to room temperature overnight. Excess n-butyllithium was decomposed with water (30 ml) and the reaction mixture was evaporated in vacuo. The residue obtained was suspended in water and acidified with 2M hydrochloric acid (10 ml). The insoluble solid was filtered, washed well with water and dried. The solid was suspended in 60-80° C. petroleum ether, stirred at room temperature for 10 min, filtered dried in vacuo. Yield 8.42 g (50%), M.p. 235-238° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
66.36 mL
Type
reactant
Reaction Step One
Quantity
44.24 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
13.28 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[Cl:9].C([Li])CCC.C[O:16][B:17](OC)[O:18]C.Cl>O1CCCC1.O>[Cl:9][C:3]1[C:4]([Cl:8])=[CH:5][CH:6]=[CH:7][C:2]=1[B:17]([OH:18])[OH:16]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)Cl)Cl
Name
Quantity
66.36 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
44.24 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
16 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
13.28 mL
Type
reactant
Smiles
COB(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting pale yellow suspension was stirred at −78° C. for 75 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below −65° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below −55° C
TEMPERATURE
Type
TEMPERATURE
Details
The resulting pale yellow solution was warmed to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue obtained
FILTRATION
Type
FILTRATION
Details
The insoluble solid was filtered
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
was suspended in 60-80° C.
STIRRING
Type
STIRRING
Details
stirred at room temperature for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
Smiles
ClC1=C(C=CC=C1Cl)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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